7-Hydroxyflavanone

Catalog No.
S573763
CAS No.
6515-36-2
M.F
C15H12O3
M. Wt
240.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Hydroxyflavanone

CAS Number

6515-36-2

Product Name

7-Hydroxyflavanone

IUPAC Name

7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

InChI

InChI=1S/C15H12O3/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14,16H,9H2

InChI Key

SWAJPHCXKPCPQZ-UHFFFAOYSA-N

SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Synonyms

7-Hydroxy-2-phenylchroman-4-one; 2,3-Dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC=CC=C3

Anti-microbial Agents

DNA Interactions

Antioxidant Activity

Microbial Transformations

    Scientific Field: Microbiology

    Summary of Application: Microbial transformations of racemic 7-Hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A.

    Methods of Application: The study involved the use of microbial strains to transform 7-Hydroxyflavanone.

    Results: The products of O-methylation, O-methylation along with hydroxylation at C-3’ and C-4’, reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydro

7-Hydroxyflavanone, also known as (2S)-7-hydroxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one, is a naturally occurring flavanone belonging to the class of flavonoids. This compound features a flavanone backbone characterized by a 2-phenyl group and a hydroxyl group at the 7-position of the flavanone structure. Its chemical formula is C15H12O3C_{15}H_{12}O_{3}, and it has a molecular weight of approximately 240.25 g/mol .

The compound exhibits a pale yellow to light brown appearance and is soluble in organic solvents, with limited solubility in water . It is often studied for its potential health benefits and biological activities.

, including:

  • Oxidation: It can undergo oxidation to form 7-hydroxyflavone through dehydrogenation at the C-2 and C-3 positions, which results in the formation of a double bond between these carbons .
  • Methylation: Methylation reactions can occur at the hydroxyl group, leading to derivatives such as 7-methoxyflavanone .
  • Biotransformation: Microorganisms such as Aspergillus niger can catalyze the transformation of 7-hydroxyflavanone into various products, showcasing its potential for microbial transformations in biochemistry .

7-Hydroxyflavanone exhibits a range of biological activities:

  • Antioxidant Properties: The compound has been shown to possess significant antioxidant activity, helping to neutralize free radicals and reduce oxidative stress .
  • Antimicrobial Activity: Studies have indicated that derivatives of 7-hydroxyflavanone demonstrate antimicrobial properties against various pathogens, making it a candidate for pharmaceutical applications .
  • Anti-inflammatory Effects: Research suggests that this compound may exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation .

Several methods have been developed for synthesizing 7-hydroxyflavanone:

  • Chemical Synthesis: Traditional synthetic routes involve the condensation of appropriate flavanone precursors with phenolic compounds under acidic conditions.
  • Microbial Transformation: Utilizing specific strains of fungi or bacteria can lead to the biotransformation of simpler flavanones into 7-hydroxyflavanone, allowing for more environmentally friendly synthesis methods .
  • Green Chemistry Approaches: Recent studies emphasize using solvent-free conditions or alternative reaction media to synthesize 7-hydroxyflavanone more sustainably .

7-Hydroxyflavanone has several applications across different fields:

  • Pharmaceuticals: Due to its biological activities, it is being investigated for potential therapeutic applications in treating infections and inflammatory diseases.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at combating oxidative damage.
  • Food Industry: As a natural antioxidant, it can be used as a preservative in food products to enhance shelf life and safety.

Research on interaction studies involving 7-hydroxyflavanone has primarily focused on its binding affinity with various biological targets:

  • Molecular Docking Studies: These studies have revealed that derivatives of 7-hydroxyflavanone exhibit high binding affinities to enzymes such as sterol 14-alpha demethylase and DNA gyrase B, indicating their potential as antimicrobial agents .
  • Synergistic Effects: Investigations into combinations with other compounds suggest that 7-hydroxyflavanone may enhance the efficacy of certain antibiotics when used in conjunction with them.

Several compounds are structurally similar to 7-hydroxyflavanone. Here are some notable examples:

Compound NameStructure TypeKey Features
5,7-DihydroxyflavoneFlavonoidContains hydroxyl groups at positions 5 and 7; exhibits strong antioxidant activity .
ChrysinFlavonoidKnown for its anti-inflammatory properties; differs by lacking a hydroxyl group at position 7 .
QuercetinFlavonoidExhibits broader biological activity; contains multiple hydroxyl groups which enhance its antioxidant effects .
ApigeninFlavonoidSimilar structure but lacks hydroxy group at position 7; known for its anti-cancer properties .

Uniqueness of 7-Hydroxyflavanone

The unique positioning of the hydroxyl group at the 7-position distinguishes 7-hydroxyflavanone from other flavonoids. This specific arrangement contributes significantly to its biological activity and potential therapeutic uses. Its ability to undergo various chemical transformations also highlights its versatility compared to structurally similar compounds.

Molecular Formula and Weight

7-Hydroxyflavanone is a flavonoid compound with the molecular formula C₁₅H₁₂O₃ [1] [2] [3]. The compound has a molecular weight of 240.25 g/mol [2] [5], with some sources reporting minor variations to 240.258 g/mol [1] [4]. The Chemical Abstracts Service registry number for this compound is 6515-36-2 [1] [2] [3].

The systematic International Union of Pure and Applied Chemistry name for 7-hydroxyflavanone is 7-hydroxy-2-phenyl-2,3-dihydro-4H-chromen-4-one [3] [4]. Alternative nomenclature includes 2,3-dihydro-7-hydroxy-2-phenyl-4H-1-benzopyran-4-one and 7-hydroxy-2-phenylchroman-4-one [4] [19].

The compound belongs to the flavanone class of natural products and is characterized by the presence of a hydroxyl group at the C-7 position of the flavanone backbone [5] [8]. The molecular structure consists of a benzopyran ring system fused with a phenyl ring at the C-2 position [3] [4].

Table 1: Basic Molecular Properties of 7-Hydroxyflavanone

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₃ [1] [2] [3]
Molecular Weight240.25 g/mol [2] [5]
CAS Number6515-36-2 [1] [2] [3]
MDL NumberMFCD00017487 [1] [2]

Physical Properties and Characteristics

7-Hydroxyflavanone exhibits distinctive physical and chemical characteristics that reflect its molecular structure and intermolecular interactions [1] [9] [18].

Melting Point and Thermal Properties

The melting point of 7-hydroxyflavanone ranges from 187-188°C according to some sources [1], while others report 188-190°C [2] [18]. The compound demonstrates thermal stability up to its melting point, with a calculated boiling point of 464.3±45.0°C at 760 mmHg [18]. The flash point is reported as 181.2±22.2°C [18].

Density and Physical State

At room temperature, 7-hydroxyflavanone exists as a solid with a density of 1.3±0.1 g/cm³ [18]. The compound typically appears as white to yellow to orange powder or crystalline material [9] [19]. The physical appearance can vary from white to cream to pink or pale brown crystals depending on purity and storage conditions [19].

Solubility Characteristics

The solubility profile of 7-hydroxyflavanone shows limited water solubility but good solubility in organic solvents [19] [22]. The compound is soluble in organic solvents such as ethanol, methanol, chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [6] [19]. Water solubility is predicted to be approximately 0.111 mg/mL [22].

Optical Properties

The compound exhibits specific optical characteristics including a refractive index that contributes to its spectroscopic properties [25]. The predicted logarithmic partition coefficient values range from 2.79 to 3.27, indicating moderate lipophilicity [22].

Table 2: Physical Properties of 7-Hydroxyflavanone

PropertyValueReference
Melting Point187-190°C [1] [2] [18]
Boiling Point464.3±45.0°C (at 760 mmHg) [18]
Density1.3±0.1 g/cm³ [18]
Flash Point181.2±22.2°C [18]
Water Solubility0.111 mg/mL [22]
Physical StateSolid (powder/crystal) [9] [19]

Spectroscopic Properties

Ultraviolet-visible spectroscopy reveals characteristic absorption bands for 7-hydroxyflavanone [20] [33]. The compound shows three main absorption bands: a first band at 237 nm (log ε = 4.15), a second band at 275 nm (log ε = 4.18), and a third band at 310 nm (log ε = 3.95) [20]. The molar extinction coefficients have been determined as approximately 11.6 × 10³ M⁻¹·cm⁻¹ at 270 nm in acetonitrile, 11.2 × 10³ M⁻¹·cm⁻¹ at 277 nm in ethanol, and 12.0 × 10³ M⁻¹·cm⁻¹ at 275 nm in methanol [33].

Fluorescence emission spectra show a characteristic band with maximum at approximately 360 nm in acetonitrile and 370 nm in ethanol and methanol solvents [33]. The emission spectra demonstrate minimal dependence on excitation wavelength, indicating the presence of a single fluorescent species [33].

Stereochemistry and Conformational Analysis

7-Hydroxyflavanone possesses one stereogenic center at the C-2 position, which can exist in either R or S configuration [29] [31]. The compound can be isolated as individual enantiomers or as a racemic mixture depending on the source and synthetic method [5] [31].

Stereochemical Configuration

The naturally occurring form of 7-hydroxyflavanone typically exhibits the S configuration at the C-2 position [29] [31]. Circular dichroism spectroscopy has been employed to determine the absolute configuration, with S-configured enantiomers showing characteristic positive Cotton effects at 245-270 nm and negative effects at 280-290 nm [31].

Conformational Analysis

Nuclear magnetic resonance spectroscopy and computational studies have provided insights into the conformational preferences of 7-hydroxyflavanone [14] [20]. The compound adopts specific conformations that are stabilized by intramolecular hydrogen bonding and steric interactions [14].

The molecular conformation can be described by key torsion angles, with crystallographic studies showing O1-C2-C1'-C2' angles of approximately 50.1° and C3-C2-C1'-C6' angles of about 103.4° [26]. The dihedral angle between the phenyl and chromon rings is typically around 75.8° [26].

Vibrational Spectroscopy and Conformational Studies

Infrared spectroscopy coupled with density functional theory calculations has been used to study the conformational behavior of hydroxyflavones including 7-hydroxyflavanone [23]. The hydroxyl group participates in both intramolecular and intermolecular hydrogen bonding, influencing the overall molecular conformation [23].

Table 3: Stereochemical Parameters of 7-Hydroxyflavanone

ParameterValueReference
Stereogenic Centers1 (at C-2) [29] [31]
Natural ConfigurationS [29] [31]
Dihedral Angle (phenyl-chromon)75.8° [26]
C2-C1' Bond Length1.502 Å [26]

Structure-Property Relationships

The structure-activity relationships of 7-hydroxyflavanone are directly influenced by the position and nature of the hydroxyl substituent [13] [17]. The hydroxyl group at the C-7 position significantly affects the compound's electronic properties, spectroscopic behavior, and biological activity [7] [13].

Electronic Effects of Hydroxyl Substitution

The 7-hydroxyl group functions as an electron-releasing substituent that influences the electronic distribution throughout the flavanone scaffold [7]. This substitution pattern affects the compound's absorption and emission properties, with shifts in maximum absorption wavelengths compared to unsubstituted flavanone [7] [20].

Studies have shown that the 7-hydroxyl position is particularly important for certain biological interactions, with structure-activity relationships indicating enhanced binding affinity compared to hydroxyl groups at other positions [13] [17]. The 7-position hydroxyl group has been identified as crucial for deoxyribonucleic acid binding interactions [17].

Spectral Structure-Property Correlations

The relationship between molecular structure and spectroscopic properties has been extensively studied [7] [15]. Time-dependent density functional theory calculations have correlated the electronic transitions with specific structural features, showing how the hydroxyl substitution pattern influences both ground and excited state properties [7] [15].

The dipole moment of 7-hydroxyflavanone in the ground state is approximately 2.70-2.72 D in various solvents, while in the singlet-excited state it increases to about 4.21-4.24 D [33]. This significant change in dipole moment upon electronic excitation reflects the charge redistribution that occurs during the electronic transition [33].

Hydrogen Bonding Effects

The hydroxyl group at the C-7 position participates in hydrogen bonding interactions that affect both intramolecular conformational stability and intermolecular associations [20] [23]. These hydrogen bonding interactions influence solubility, crystal packing, and spectroscopic properties [20] [26].

Acid-Base Equilibria in Ground State

The acid-base behavior of 7-hydroxyflavanone is governed by the ionizable hydroxyl group at the C-7 position [11] [12]. The compound exhibits weak acidic properties due to the phenolic hydroxyl group [11] [12].

Dissociation Constants

The acid dissociation constant (pKₐ) of 7-hydroxyflavanone has been determined through various experimental approaches [11] [12]. Studies using ultraviolet-visible spectroscopy in mixed solvent systems report a pKₐ value of 7.28 for 7-hydroxyflavone (the closely related unsaturated analog) [11] [12]. The pKₐ value for 7-hydroxyflavanone is expected to be similar, given the minimal effect of the C2-C3 saturation on the phenolic hydroxyl acidity [27].

Predictive computational methods estimate the pKₐ of the strongest acidic group in 7-hydroxyflavanone to be approximately 7.8 [22]. This value is consistent with other phenolic compounds and reflects the moderate acidity of the hydroxyl group [16].

Solvent Effects on Acid-Base Equilibria

The dissociation behavior of 7-hydroxyflavanone is influenced by solvent properties, particularly dielectric constant and hydrogen bonding capacity [11] [12]. Studies in ethanol-water and acetonitrile-water mixtures show that pKₐ values increase as the relative permittivity of the medium decreases [11] [12].

The relationship between pKₐ and solvent properties can be described by correlations with empirical solvent parameters, allowing for the prediction of dissociation constants in different media [11] [12]. These relationships are important for understanding the compound's behavior in various biological and chemical environments [11].

pH-Dependent Spectral Changes

The acid-base equilibrium of 7-hydroxyflavanone results in pH-dependent changes in absorption spectra [27]. Protonated and deprotonated forms exhibit different electronic absorption characteristics, with shifts in maximum absorption wavelengths and extinction coefficients [27]. These spectral changes can be used to monitor the ionization state of the compound in solution [27].

Table 4: Acid-Base Properties of 7-Hydroxyflavanone

PropertyValueReference
pKₐ (predicted)7.8 [22]
Related compound pKₐ (7-hydroxyflavone)7.28 [11] [12]
Ionizable Groups1 (phenolic OH) [11] [27]
Physiological Charge (pH 7.4)0 [22]

The ultraviolet-visible spectrum of 7-hydroxyflavanone exhibits characteristic absorption patterns that provide crucial information about its electronic structure and chromophoric systems [1]. The compound displays three distinct absorption bands when analyzed in methanol:

Band I appears at 237 nanometers with a logarithmic extinction coefficient of 4.15, representing the high-energy transitions associated with the aromatic framework. Band II is observed at 275 nanometers with log ε of 4.18, corresponding to the benzoyl system of the A-ring. Band III manifests at 310 nanometers with log ε of 3.95, which is attributed to the cinnamoyl system involving the B-ring [1] [2].

Bandλmax (nm)log εAssignment
Band I2374.15High-energy aromatic transitions
Band II2754.18A-ring benzoyl system
Band III3103.95B-ring cinnamoyl system

The electronic spectra of flavanones typically show two strong absorption bands commonly referred to as band I (300-380 nanometers) and band II (240-280 nanometers) [2]. Band I is associated with the presence of a B-ring cinnamoyl system, while Band II absorption is due to the A-ring benzoyl system [2]. The UV-visible spectrum provides valuable insights into the conjugated π-electron system and helps distinguish 7-hydroxyflavanone from other flavonoid derivatives [1].

Infrared Spectroscopy

Infrared spectroscopy reveals distinctive vibrational frequencies that confirm the functional groups present in 7-hydroxyflavanone [1]. The infrared spectrum displays several characteristic absorption bands that provide structural confirmation:

The phenolic hydroxyl group at position 7 produces a strong absorption band at 3413 cm⁻¹, attributed to O-H stretching vibrations [1]. This band is particularly important for confirming the presence and position of the hydroxyl substituent. The carbonyl group at position 4 exhibits a strong absorption at 1651 cm⁻¹, corresponding to C=O stretching vibrations characteristic of the flavanone ketone functionality [1].

Functional GroupFrequency (cm⁻¹)IntensityAssignment
O-H stretch3413StrongPhenolic hydroxyl
C=O stretch1651StrongCarbonyl group
C-C stretch (aromatic)1577MediumAromatic framework
C-OH bending1260MediumHydroxyl bending
C-OH stretch1062MediumHydroxyl stretch

Additional bands include aromatic C-C stretching at 1577 cm⁻¹, C-OH bending vibrations at 1260 cm⁻¹, and C-OH stretching at 1062 cm⁻¹ [1]. These spectral features collectively confirm the flavanone structure with the characteristic hydroxyl substitution pattern [1].

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information about 7-hydroxyflavanone through both proton and carbon-13 analyses [1].

Proton Nuclear Magnetic Resonance

The ¹H NMR spectrum of 7-hydroxyflavanone in deuterated methanol reveals characteristic chemical shifts and coupling patterns that confirm the molecular structure [1]. The H-2 proton appears as a doublet of doublets at 5.43 parts per million with coupling constants of J = 12.9 and 3.0 hertz, indicating its position on the oxymethine carbon [1].

The methylene protons at C-3 exhibit distinctive splitting patterns: H-3ax appears at 2.96 parts per million as a doublet of doublets (J = 16.9, 12.8 hertz), while H-3eq resonates at 2.69 parts per million (J = 16.9, 3.1 hertz) [1]. These coupling patterns confirm the chair conformation of the heterocyclic ring.

Positionδ (ppm)MultiplicityCoupling Constants (Hz)Integration
H-25.43ddJ=12.9, 3.01H
H-3ax2.96ddJ=16.9, 12.81H
H-3eq2.69ddJ=16.9, 3.11H
H-57.28dJ=8.41H
H-66.54dJ=8.4, 2.41H
H-86.59s-1H

The aromatic protons in the A-ring show characteristic chemical shifts: H-5 at 7.28 parts per million (doublet, J = 8.4 hertz), H-6 at 6.54 parts per million (doublet, J = 8.4, 2.4 hertz), and H-8 appearing as a singlet at 6.59 parts per million [1]. The B-ring protons exhibit multipicity in the aromatic region with H-2′,6′ at 7.41 parts per million and H-3′,5′ at 7.32 parts per million [1].

Carbon-13 Nuclear Magnetic Resonance

The ¹³C NMR spectrum provides comprehensive information about the carbon framework of 7-hydroxyflavanone [1]. The carbonyl carbon C-4 resonates at 193.1 parts per million, confirming the ketone functionality characteristic of flavanones [1]. The oxymethine carbon C-2 appears at 81.1 parts per million, while the methylene carbon C-3 resonates at 45.2 parts per million [1].

Positionδ (ppm)Carbon TypeAssignment
C-281.1CHOxymethine
C-345.2CH₂Methylene
C-4193.1C=OCarbonyl
C-7166.9C-OHPhenolic carbon
C-5129.9CAromatic carbon
C-6111.9CHAromatic CH

The phenolic carbon C-7 exhibits a characteristic downfield shift to 166.9 parts per million due to the attached hydroxyl group [1]. Aromatic carbons in the A-ring appear at various chemical shifts: C-5 at 129.9 parts per million, C-6 at 111.9 parts per million, C-8 at 103.9 parts per million, C-9 at 165.4 parts per million, and C-10 at 115.1 parts per million [1].

The B-ring carbons show the expected pattern for an unsubstituted phenyl group: C-1′ at 140.7 parts per million, with the remaining carbons C-2′ through C-6′ appearing between 127.4 and 129.7 parts per million [1].

Mass Spectrometry

Mass spectrometric analysis of 7-hydroxyflavanone provides molecular weight confirmation and fragmentation pattern information [1]. High-resolution electrospray ionization mass spectrometry reveals a protonated molecular ion [M+H]⁺ at mass-to-charge ratio 241.0860, compared to the calculated value of 241.0865, representing an error of 2.1 parts per million [1].

Ionization MethodIon TypeCalculated m/zObserved m/zError (ppm)Molecular Formula
HRESI-MS[M+H]⁺241.0865241.08602.1C₁₅H₁₃O₃⁺
GC-MSM⁺240.0000240.0-C₁₅H₁₂O₃
LC-MS[M+H]⁺241.0000241.0-C₁₅H₁₃O₃⁺

The molecular formula C₁₅H₁₂O₃ corresponds to a molecular weight of 240.25 atomic mass units [1]. Additional mass spectrometric techniques including gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry provide complementary analytical information for structural confirmation [3].

X-ray Crystallography Studies

While direct X-ray crystallographic data for 7-hydroxyflavanone itself is limited in the literature, related flavanone structures and derivatives have been extensively studied through single crystal analysis [4] [5] [6]. Crystallographic studies of flavanone compounds reveal important structural features including molecular conformation, hydrogen bonding patterns, and crystal packing arrangements.

X-ray analysis of related flavanone derivatives demonstrates that these compounds typically adopt specific conformational preferences in the solid state [5]. The heterocyclic ring generally exhibits a distorted half-chair or envelope conformation, with the phenyl substituent at C-2 occupying either pseudoequatorial or pseudoaxial positions depending on the substitution pattern [6].

Crystal structure determinations of hydroxylated flavanones show characteristic intermolecular hydrogen bonding networks involving the phenolic hydroxyl groups [5] [7]. These hydrogen bonding interactions significantly influence the crystal packing and can affect the physical properties of the compound [7].

Comparative crystallographic studies of flavanone hydrazones and related derivatives demonstrate the structural diversity possible within the flavanone framework [5] [7]. The crystal structures typically reveal π-π stacking interactions between aromatic rings of adjacent molecules, contributing to the stabilization of the crystal lattice [5].

The chiral carbon atom at position 2 in the chromane ring system typically exhibits puckering away from the rest of the ring system, as observed in related flavanone crystal structures [5]. This conformational feature is consistent across various flavanone derivatives and represents an important structural characteristic of this compound class [7].

Space group determinations for related flavanone compounds frequently involve centrosymmetric arrangements, particularly the P-1 space group for racemic mixtures [5]. Unit cell parameters vary depending on the specific substitution pattern and crystal packing arrangements, but generally fall within predictable ranges for organic compounds of similar molecular weight [5] [7].

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

240.078644241 g/mol

Monoisotopic Mass

240.078644241 g/mol

Heavy Atom Count

18

UNII

CC64495H41

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6515-36-2

Metabolism Metabolites

7-Hydroxyflavanone has known human metabolites that include Flavanone 7-O-glucuronide.

Wikipedia

7-hydroxyflavanone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavanones [PK1214]

Dates

Last modified: 08-15-2023

Bioconversion of 7-hydroxyflavanone: isolation, characterization and bioactivity evaluation of twenty-one phase I and phase II microbial metabolites

Julie Rakel Mikell, Ikhlas Ahmad Khan
PMID: 22976322   DOI: 10.1248/cpb.c12-00296

Abstract

Microbial metabolism of 7-hydroxyflavanone (1) with fungal culture Cunninghamella blakesleeana (ATCC 8688a), yielded flavanone 7-sulfate (2), 7,4'-dihydroxyflavanone (3), 6,7-dihydroxyflavanone (4), 6-hydroxyflavanone 7-sulfate (5), and 7-hydroxyflavanone 6-sulfate (6). Mortierella zonata (ATCC 13309) also transformed 1 to metabolites 2 and 3 as well as 4'-hydroxyflavanone 7-sulfate (7), flavan-4-cis-ol 7-sulfate (8), 2',4'-dihydroxychalcone (9), 7,8-dihydroxyflavanone (10), 8-hydroxyflavanone 7-sulfate (11), and 8-methoxy-7-hydroxyflavanone (12). Beauveria bassiana (ATCC 7159) metabolized 1 to 2, 3, and 8, flavanone 7-O-β-D-O-4-methoxyglucopyranoside (13), and 8-hydroxyflavanone 7-O-β-D-O-4-methoxyglucopyranoside (14). Chaetomium cochlioides (ATCC 10195) also transformed 1 to 2, 3, 9, together with 7-hydroxy-4-cis-ol (15). Mucor ramannianus (ATCC 9628) metabolized 1 in addition to 7, to also 4,2',4'-trihydroxychalcone (16), 7,3',4'-trihydroxyflavanone (17), 4'-hydroxyflavanone 7-O-α-L-rhamnopyranoside (18), and 7,3',4'-trihydroxy-6-methoxyflavanone (19). The organism Aspergillus alliaceus (ATCC 10060) transformed 1 to metabolites 3, 16, 7,8,4'-trihydroxyflavanone (20), and 7-hydroxyflavanone 4'-sulfate (21). A metabolite of 1, flavanone 7-O-β-D-O-glucopyranoside (22) was produced by Rhizopus oryzae (ATCC 11145). Structures of the metabolic products were elucidated by means of spectroscopic data. None of the metabolites tested showed antibacterial, antifungal and antimalarial activities against selected organisms. Metabolites 4 and 16 showed weak antileishmanial activity.


Oxytrodiflavanone A and Oxytrochalcoflavanones A,B: New Biflavonoids from

Yang Liu, Norbo Kelsang, Jianghai Lu, Yingtao Zhang, Hong Liang, Pengfei Tu, Dexin Kong, Qingying Zhang
PMID: 31013944   DOI: 10.3390/molecules24081468

Abstract

Three previously undescribed biflavonoids, oxytrodiflavanone A (
), and oxytrochalcoflavanones A,B (
,
), were isolated from the aerial part of
, together with their putative biosynthetic monomers, i.e., (2
)-5,7-dihydroxyflavanone (
), (2
)-7-hydroxyflavanone (
), and 2',4'-dihydroxychalcone (
). The structures of these compounds were elucidated by a combination analysis of spectroscopic data. The cytotoxic activities of all the isolated compounds against PC-3 human prostate cancer cell line are also presented.


Rotenoids, Flavonoids, and Chalcones from the Root Bark of Millettia usaramensis

Tsegaye Deyou, Ivan Gumula, Fangfang Pang, Amra Gruhonjic, Michael Mumo, John Holleran, Sandra Duffy, Paul A Fitzpatrick, Matthias Heydenreich, Göran Landberg, Solomon Derese, Vicky Avery, Kari Rissanen, Máté Erdélyi, Abiy Yenesew
PMID: 26651537   DOI: 10.1021/acs.jnatprod.5b00581

Abstract

Five new compounds, 4-O-geranylisoliquiritigenin (1), 12-dihydrousararotenoid B (2), 12-dihydrousararotenoid C (3), 4'-O-geranyl-7-hydroxyflavanone (4), and 4'-O-geranyl-7-hydroxydihydroflavanol (5), along with 12 known natural products (6-17) were isolated from the CH2Cl2/MeOH (1:1) extract of the root bark of Millettia usaramensis ssp. usaramensis by chromatographic separation. The purified metabolites were identified by NMR spectroscopic and mass spectrometric analyses, whereas their absolute configurations were established on the basis of chiroptical data and in some cases also by X-ray crystallography. The crude extract was moderately active (IC50 = 11.63 μg/mL) against the ER-negative MDB-MB-231 human breast cancer cell line, and accordingly compounds 6, 8, 9, 10, 12, and 16 also showed moderate to low cytotoxic activities (IC50 25.7-207.2 μM). The new natural product 1 exhibited antiplasmodial activity with IC50 values of 3.7 and 5.3 μM against the chloroquine-sensitive 3D7 and the chloroquine-resistant Dd2 Plasmodium falciparum strains, respectively, and was also cytotoxic to the HEK293 cell line.


[Microbial kinetics: experiences with Staphylococcus aureus ATCC 25 293 and bacteriostatic drugs]

N B Pappano, S E Blanco, N B Debattista, F H Ferretti
PMID: 3508321   DOI:

Abstract




In vitro analysis of iron chelating activity of flavonoids

Přemysl Mladěnka, Kateřina Macáková, Tomáš Filipský, Libuše Zatloukalová, Luděk Jahodář, Paolo Bovicelli, Ilaria Proietti Silvestri, Radomír Hrdina, Luciano Saso
PMID: 21450273   DOI: 10.1016/j.jinorgbio.2011.02.003

Abstract

Flavonoids have been demonstrated to possess miscellaneous health benefits which are, at least partly, associated with iron chelation. In this in vitro study, 26 flavonoids from different subclasses were analyzed for their iron chelating activity and stability of the formed complexes in four patho/physiologically relevant pH conditions (4.5, 5.5, 6.8, and 7.5) and compared with clinically used iron chelator deferoxamine. The study demonstrated that the most effective iron binding site of flavonoids represents 6,7-dihydroxy structure. This site is incorporated in baicalein structure which formed, similarly to deferoxamine, the complexes with iron in the stoichiometry 1:1 and was not inferior in all tested pH to deferoxamine. The 3-hydroxy-4-keto conformation together with 2,3-double bond and the catecholic B ring were associated with a substantial iron chelation although the latter did not play an essential role at more acidic conditions. In agreement, quercetin and myricetin possessing all three structural requirements were similarly active to baicalein or deferoxamine at the neutral conditions, but were clearly less active in lower pH. The 5-hydroxy-4-keto site was less efficient and the complexes of iron in this site were not stable at the acidic conditions. Isolated keto, hydroxyl, methoxyl groups or an ortho methoxy-hydroxy groups were not associated with iron chelation at all.


Microbial transformations of 7-hydroxyflavanone

Edyta Kostrzewa-Susłow, Tomasz Janeczko
PMID: 22654578   DOI: 10.1100/2012/254929

Abstract

Microbial transformations of racemic 7-hydroxyflavanone using strains of genus Aspergillus (A. niger KB, A. niger 13/5, A. ochraceus 456) and the species Penicillium chermesinum 113 were studied. The products of O-methylation, O-methylation along with hydroxylation at C-3' and C-4', reduction of the carbonyl group, reduction of the carbonyl group along with hydroxylation at C-5, and dehydrogenation of C-2 and C-3 were obtained. Most of the products (with the exception of the O-methylation one) have stronger antioxidant properties than the initial substrate.


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